molecular formula C56H82N16O19S2 B12308347 H-Gly-Gly-Gly-DL-Cys(1)-DL-Tyr-DL-Phe-DL-Gln-DL-Asn-DL-Cys(1)-DL-Pro-DL-Lys-Gly-NH2.2CH3CO2H

H-Gly-Gly-Gly-DL-Cys(1)-DL-Tyr-DL-Phe-DL-Gln-DL-Asn-DL-Cys(1)-DL-Pro-DL-Lys-Gly-NH2.2CH3CO2H

Cat. No.: B12308347
M. Wt: 1347.5 g/mol
InChI Key: WNFVFDPQEHRNTC-UHFFFAOYSA-N
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Description

Terlipressin Diacetate Salt is a synthetic analogue of vasopressin, an endogenous neurohormone that acts as a vasoconstrictor. It is primarily used to treat bleeding caused by esophageal varices and hepatorenal syndrome. Terlipressin Diacetate Salt is a prodrug of lysine vasopressin, which means it is converted into the active form, lysine vasopressin, in the body .

Preparation Methods

Synthetic Routes and Reaction Conditions

Terlipressin Diacetate Salt is synthesized through a series of peptide coupling reactions. The process involves the sequential addition of amino acids to form the peptide chain. The reaction conditions typically include the use of coupling reagents such as carbodiimides and protecting groups to prevent unwanted side reactions. The final product is purified using chromatographic techniques .

Industrial Production Methods

In industrial settings, the production of Terlipressin Diacetate Salt involves large-scale peptide synthesis using automated peptide synthesizers. The process is optimized for high yield and purity, and the final product is subjected to rigorous quality control measures to ensure its efficacy and safety .

Chemical Reactions Analysis

Types of Reactions

Terlipressin Diacetate Salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and may include specific temperatures, pH levels, and solvents .

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Terlipressin Diacetate Salt. These derivatives may have different pharmacological properties and can be used for various research applications .

Scientific Research Applications

Terlipressin Diacetate Salt has a wide range of scientific research applications, including:

Mechanism of Action

Terlipressin Diacetate Salt exerts its effects by acting as a vasoconstrictor. It binds to vasopressin V1 receptors on the surface of vascular smooth muscle cells, leading to the activation of intracellular signaling pathways that result in the contraction of these cells. This reduces blood flow to certain areas, such as the esophageal varices, and helps to control bleeding. Additionally, it has antidiuretic effects by acting on the kidneys to reduce urine output .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Terlipressin Diacetate Salt is unique in its longer half-life and increased selectivity for the V1 receptor compared to endogenous vasopressin. This makes it more effective in certain clinical settings, such as the treatment of hepatorenal syndrome and variceal bleeding .

Properties

Molecular Formula

C56H82N16O19S2

Molecular Weight

1347.5 g/mol

IUPAC Name

acetic acid;1-[19-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetyl]amino]-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[6-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxohexan-2-yl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C52H74N16O15S2.2C2H4O2/c53-17-5-4-9-31(45(76)60-23-41(57)72)63-51(82)38-10-6-18-68(38)52(83)37-27-85-84-26-36(61-44(75)25-59-43(74)24-58-42(73)22-54)50(81)65-34(20-29-11-13-30(69)14-12-29)48(79)64-33(19-28-7-2-1-3-8-28)47(78)62-32(15-16-39(55)70)46(77)66-35(21-40(56)71)49(80)67-37;2*1-2(3)4/h1-3,7-8,11-14,31-38,69H,4-6,9-10,15-27,53-54H2,(H2,55,70)(H2,56,71)(H2,57,72)(H,58,73)(H,59,74)(H,60,76)(H,61,75)(H,62,78)(H,63,82)(H,64,79)(H,65,81)(H,66,77)(H,67,80);2*1H3,(H,3,4)

InChI Key

WNFVFDPQEHRNTC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.CC(=O)O.C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)NC(=O)CNC(=O)CNC(=O)CN)C(=O)NC(CCCCN)C(=O)NCC(=O)N

Origin of Product

United States

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